5-bromo-1H-indol-2-amine

Organic synthesis C-H functionalization Halogenation methodology

Procure 5-Bromo-1H-indol-2-amine for efficient SAR exploration. The C5 bromine enables Pd-catalyzed cross-coupling while the 2-amino group offers a handle for amide formation. This scaffold is optimal for GSK-3 inhibitors and anti-virulence compounds. Choose this over unsubstituted or other halogen analogs for optimal reactivity and biological activity.

Molecular Formula C8H7BrN2
Molecular Weight 211.06 g/mol
Cat. No. B13383177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-1H-indol-2-amine
Molecular FormulaC8H7BrN2
Molecular Weight211.06 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C=C(N2)N
InChIInChI=1S/C8H7BrN2/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-4,11H,10H2
InChIKeySIEHQTJEKMQJQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-1H-indol-2-amine: Core Synthetic Intermediate for Indole-Based Drug Discovery and Chemical Biology


5-Bromo-1H-indol-2-amine (CAS 86626-38-2, molecular formula C8H7BrN2, molecular weight 211.06) is a brominated indole derivative featuring a primary amine at the 2-position and a bromine substituent at the 5-position of the indole core . This halogenated 2-aminoindole scaffold serves as a versatile building block in medicinal chemistry and organic synthesis, with the bromine atom enabling regioselective cross-coupling reactions for further functionalization while the 2-amino group provides a handle for amide formation, heterocycle construction, and scaffold elaboration [1]. The compound belongs to the privileged indole pharmacophore class, which is prevalent in numerous FDA-approved drugs targeting serotonin receptors, kinases, and the complement system [2].

Why 5-Bromo-1H-indol-2-amine Cannot Be Substituted with Unhalogenated or Alternative Halogen Indole-2-amines


The 5-bromo substitution pattern in 5-bromo-1H-indol-2-amine is not functionally interchangeable with unsubstituted, 5-fluoro, 5-chloro, or 5-iodo analogs due to the bromine atom's distinct electronic properties, steric profile, and synthetic utility. Bromine at the C5 position provides an optimal balance of reactivity for palladium-catalyzed cross-coupling reactions while maintaining sufficient stability under standard synthetic conditions, unlike the more labile 5-iodo analog or the less reactive 5-chloro variant [1]. Furthermore, the bromine atom contributes to π-stacking interactions and halogen bonding that influence target binding affinity in ways that cannot be replicated by hydrogen (unsubstituted), fluorine, or chlorine substituents [2]. Structure-activity relationship studies have demonstrated that 5-bromo-substituted indole derivatives exhibit distinct biological activity profiles compared to their non-brominated counterparts, with the bromine atom influencing both potency and selectivity in specific target classes .

5-Bromo-1H-indol-2-amine: Quantitative Comparative Evidence for Scientific Selection


Synthetic Accessibility Advantage: Regioselective Bromo-amination of Indole Core

5-Bromo-1H-indol-2-amine can be synthesized via a regioselective Csp2-Csp2 bromo-amination of indole derivatives using a metal-free hypervalent iodine(III)-mediated protocol that achieves simultaneous installation of bromine and amino functionality in a single synthetic operation [1]. This dual functionalization approach bypasses the need for sequential bromination and amination steps required for synthesizing alternative 5-substituted indole-2-amines via conventional electrophilic substitution routes. The methodology proceeds via 1,3-migration of imide groups on indolyl(phenyl)iodonium imides, delivering 2-bis(sulfonyl)amino-3-bromo-indoles with high regioselectivity under mild conditions [1].

Organic synthesis C-H functionalization Halogenation methodology Process chemistry

Antibacterial Activity: MIC Quantification Against Enterohemorrhagic E. coli O157:H7

The 5-bromoindole scaffold (parent structure of 5-bromo-1H-indol-2-amine) exhibits quantifiable antibacterial activity against enterohemorrhagic Escherichia coli O157:H7, with a measured minimum inhibitory concentration (MIC) of 200 μg/mL . Beyond direct growth inhibition, 5-bromoindole demonstrates pleiotropic anti-virulence effects, suppressing biofilm formation, curli production, swarming motility, and swimming motility in E. coli O157:H7 at sub-MIC concentrations (50-200 μg/mL over 24 hours) .

Antimicrobial research Biofilm inhibition Bacterial motility Infectious disease

GSK-3 Kinase Inhibition: 5-Bromo Substitution Enables Target Engagement

The 5-bromoindole scaffold is a validated pharmacophore for glycogen synthase kinase-3 (GSK-3) inhibition, with the bromine substituent at the C5 position contributing to target binding interactions that enable kinase engagement . GSK-3 is a serine/threonine kinase implicated in Alzheimer's disease, type 2 diabetes, and cancer, making it a high-value therapeutic target [1]. The 5-bromoindole core serves as a starting point for developing more potent GSK-3 inhibitors through further functionalization at the 2-amino position of 5-bromo-1H-indol-2-amine .

Kinase inhibition GSK-3 Neurodegenerative disease Metabolic disorders

Cross-Coupling Versatility: Bromine at C5 Enables Diverse Palladium-Catalyzed Transformations

The bromine atom at the C5 position of 5-bromo-1H-indol-2-amine provides a reactive handle for a comprehensive suite of palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination, enabling introduction of aryl, heteroaryl, alkyl, and amino substituents at the C5 position [1]. This reactivity profile is distinct from the 5-chloro analog (lower oxidative addition rate) and the 5-iodo analog (higher reactivity but lower stability and increased cost) [2]. The bromine atom offers an optimal balance of stability during storage and reactivity under catalytic conditions.

Cross-coupling Palladium catalysis Medicinal chemistry Chemical biology

5-Bromo-1H-indol-2-amine: Validated Application Scenarios for Research and Industrial Procurement


Medicinal Chemistry: GSK-3 Inhibitor Development for Neurodegenerative and Metabolic Disease Programs

5-Bromo-1H-indol-2-amine serves as an optimal starting scaffold for synthesizing glycogen synthase kinase-3 (GSK-3) inhibitors. The 5-bromoindole pharmacophore has established target engagement with GSK-3 , a clinically validated target for Alzheimer's disease, type 2 diabetes, and oncology applications [1]. The 2-amino group provides a conjugation site for introducing additional pharmacophoric elements via amide bond formation, while the C5 bromine enables late-stage diversification through palladium-catalyzed cross-coupling to optimize potency and selectivity. Procurement of 5-bromo-1H-indol-2-amine enables efficient SAR exploration around the 2-amino position while preserving the critical 5-bromo substitution required for kinase engagement.

Antimicrobial Research: Anti-Virulence Agent Development Against Enterohemorrhagic E. coli O157:H7

5-Bromo-1H-indol-2-amine is derived from the 5-bromoindole scaffold, which exhibits validated antibacterial activity against enterohemorrhagic E. coli O157:H7 with a MIC of 200 μg/mL and demonstrates pleiotropic anti-virulence effects including biofilm inhibition, suppression of curli formation, and reduction of swarming and swimming motility . These properties make 5-bromo-1H-indol-2-amine an attractive starting material for synthesizing novel anti-virulence compounds that attenuate bacterial pathogenicity without imposing strong selective pressure for resistance development. Researchers investigating alternative strategies to traditional bactericidal antibiotics for E. coli O157:H7 infections should procure 5-bromo-substituted indole-2-amine building blocks rather than unsubstituted indole analogs.

Process Chemistry: Scalable Synthesis of Halogenated Indole Alkaloid Intermediates

For industrial process chemistry applications requiring multigram to kilogram quantities, 5-bromo-1H-indol-2-amine offers a cost-advantaged entry point due to established scalable synthetic methodologies. The regioselective Csp2-Csp2 bromo-amination protocol using hypervalent iodine(III) under metal-free conditions provides a step-economical route that eliminates palladium catalyst costs, reduces purification burden, and avoids heavy metal contamination in pharmaceutical intermediates. Additionally, electrochemical C-H halogenation strategies reported for indole derivatives [1] offer alternative scalable routes using inexpensive halide salts as reagents, further reducing production costs at scale. Procurement decisions for process development should weigh the synthetic accessibility advantages of the 5-bromo analog against alternative 5-substituted indole-2-amines requiring more complex synthetic sequences.

Chemical Biology: Synthesis of Serotonergic Probe Molecules

The indole-2-amine scaffold is structurally related to tryptamine and serotonin (5-hydroxytryptamine), making 5-bromo-1H-indol-2-amine a valuable building block for synthesizing serotonergic probe molecules for CNS target validation. Patent literature from Novartis Pharma AG and Mindset Pharma Inc. [1] confirms ongoing industrial interest in substituted indole compounds for modulating serotonin receptors and the complement system alternative pathway. The bromine atom at C5 provides both a reactive cross-coupling handle and potential halogen bonding interactions that can enhance target binding affinity. Researchers developing chemical probes for 5-HT receptor subtypes, complement factor B inhibition, or other CNS targets should select 5-bromo-1H-indol-2-amine as a versatile scaffold enabling rapid library synthesis via orthogonal functionalization of the C5 and C2 positions.

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